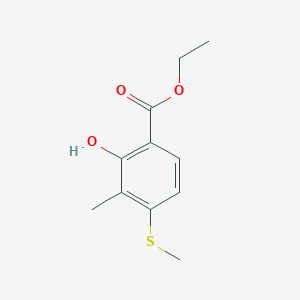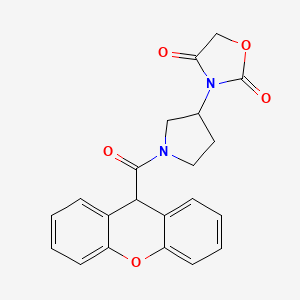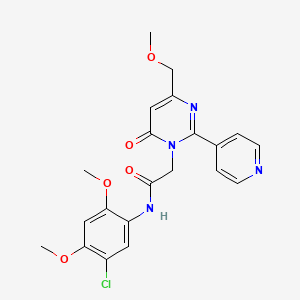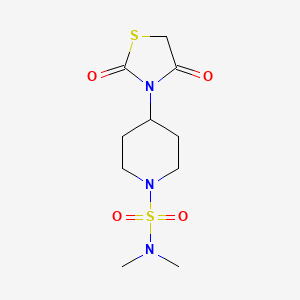
Ethyl 2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate is a chemical compound with the CAS Number: 329695-70-7 . It has a molecular weight of 226.3 and its IUPAC name is ethyl 2-hydroxy-3-methyl-4-(methylsulfanyl)benzoate . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14O3S/c1-4-14-11(13)8-5-6-9(15-3)7(2)10(8)12/h5-6,12H,4H2,1-3H3 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 226.3 .
科学的研究の応用
Crystal Structure and Molecular Interactions
Ethyl 2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate and its derivatives have been extensively studied for their crystal structures and molecular interactions. The research has focused on understanding the molecular geometry, interactions, and properties of these compounds. For instance, the oxidation of 5-ethyl-2-methyl-3-methylsulfanyl-1-benzofuran and its derivatives has been analyzed, revealing the orientation of atoms and groups within the molecular structure and the presence of aromatic π–π stacking interactions, which contribute to the stability of the crystal structure (Choi et al., 2007). Similar studies on various derivatives have provided insights into the rotation angles of the molecular groups, the dihedral angles, and the types of intermolecular interactions, such as hydrogen bonds and halogen bonds, that stabilize the crystal structure (Choi et al., 2007) (Choi et al., 2008).
Synthesis and Chemical Reactions
The compound and its related molecules have been subjects of study in the context of chemical synthesis and reaction mechanisms. Research includes the synthesis of various benzofuran derivatives via methods such as alkaline hydrolysis, with a focus on understanding the resultant molecular arrangements and interaction patterns (Choi et al., 2009). These studies shed light on how chemical reactions and synthesis methods influence the molecular structure, interactions, and overall properties of the compound and its derivatives.
Material Science and Polymer Research
In the field of material science and polymer research, ethyl benzenecarboxylate derivatives have been explored for their potential in enhancing the properties of materials. For example, the incorporation of ethyl benzenecarboxylate in non-halogenated solvent toluene showed a significant improvement in power conversion efficiency in certain polymer blends, highlighting its potential in optimizing material properties for specific applications (Shen et al., 2015).
Safety and Hazards
The safety information for Ethyl 2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
特性
IUPAC Name |
ethyl 2-hydroxy-3-methyl-4-methylsulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-4-14-11(13)8-5-6-9(15-3)7(2)10(8)12/h5-6,12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUORKTZVXSVRKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)SC)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-ethyl-N-[(oxolan-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2557289.png)


![2-{5-benzyl-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl}acetic acid hydrochloride, Mixture of diastereomers](/img/structure/B2557294.png)
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2557295.png)


![N,N-dibenzyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2557300.png)

![Tert-butyl (1r,4r)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2557305.png)

![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2557309.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2557311.png)
